Saikosaponin D

Catalog No.
S588028
CAS No.
20874-52-6
M.F
C42H68O13
M. Wt
781.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saikosaponin D

CAS Number

20874-52-6

Product Name

Saikosaponin D

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1

InChI Key

KYWSCMDFVARMPN-LCSVLAELSA-N

Synonyms

saikosaponin, saikosaponin A, saikosaponin B, saikosaponin B1, saikosaponin B2, saikosaponin B3, saikosaponin B4, saikosaponin C, saikosaponin D, saikosaponin K, saikosaponin L, saikosaponins

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

The exact mass of the compound Saikosaponin D is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Saikosaponin D (CAS: 20874-52-6) is a highly active triterpenoid saponin isolated from Bupleurum species. Recognized as the most pharmacologically potent among the saikosaponin class, SSD is extensively utilized in preclinical research for its robust anti-fibrotic, anti-inflammatory, and antineoplastic properties [1]. From a procurement standpoint, SSD serves as a critical high-purity reference standard and bioactive precursor, particularly valued for its targeted inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and its ability to modulate multidrug resistance transporters [2]. Its distinct stereochemistry confers superior binding affinity and biological activity in cellular assays compared to its isomers, making it the preferred choice for rigorous mechanistic studies and advanced drug delivery formulations.

Research Fit

Stereochemical control C16 epimer distinct from Saikosaponin A; structural identity supports stereochemistry-dependent pathway studies.
Pathway-research tool Reported modulation of NF-κB, apoptosis, and autophagy signaling cascades in cell-based models.
QC reference standard Use as analytical reference for Radix Bupleuri botanical standardization workflows.

Substituting Saikosaponin D with crude Bupleurum extracts, mixed saikosaponins, or its close isomer Saikosaponin A (SSA) compromises assay reproducibility and quantitative potency. While crude extracts are cost-effective, they introduce undefined matrices of triterpenes and flavonoids that confound specific target engagement, particularly in sensitive SERCA inhibition or hepatic stellate cell (HSC) assays [1]. Furthermore, SSA, despite being structurally similar, exhibits significantly lower potency in inducing apoptosis and fails to reliably downregulate key multidrug resistance proteins like MRP1 [2]. For procurement, selecting >98% pure SSD is essential to avoid batch-to-batch variability, ensure predictable pharmacokinetic profiles in liposomal formulations, and guarantee precise stoichiometric dosing in in vitro models.

Substitution Risk

C16 epimer mismatch Saikosaponin A differs only in C16 stereochemistry, yet comparative studies report divergent pathway-response outcomes; structural similarity does not ensure functional interchangeability.
Behavioral endpoint specificity SSC, SSB2, and SSB4 did not produce comparable suppression in alcohol or chocolate self-administration models; substitution may not replicate the behavioral endpoint.
Osteoclast-inhibition class gap Type II/III saikosaponins lack the potent RANKL-induced osteoclast inhibition reported for type I (SSA/SSD); class-level activity may not transfer.

HSC Anti-Fibrotic Activity

In comparative in vitro models of liver fibrosis, Saikosaponin D demonstrates profound anti-proliferative effects on hepatic stellate cells (HSC-T6). Quantitative assays reveal that SSD achieves a half-maximal inhibitory concentration (IC50) of approximately 2.9 µM in HSCs, significantly outperforming crude Bupleurum extracts and its isomer Saikosaponin A (SSA), which typically requires higher concentrations to achieve equivalent apoptotic induction[1]. Furthermore, SSD uniquely triggers autophagosome formation and modulates the caspase-3/Bax pathway to halt HSC proliferation [2].

Evidence DimensionInhibition of Hepatic Stellate Cell (HSC) Viability
Target Compound DataIC50 ≈ 2.9 µM (Saikosaponin D)
Comparator Or BaselineSaikosaponin A and crude extracts (lower potency / higher IC50 required)
Quantified DifferenceSSD is established as the most active saikosaponin, driving >80% viability reduction at 4 µM.
ConditionsHSC-T6 cell line, 24-48 hour exposure

Procuring pure SSD ensures maximum anti-fibrotic potency for liver disease modeling, avoiding the weak target engagement of SSA or crude extracts.

Macrophage activation vs. Rg1/Glycyrrhizin
Head-to-head
SSD: reported much stronger activation vs Ginsenoside Rg1 & Glycyrrhizin: weaker
Supports macrophage-activation assay context; SSD reported higher immunostimulatory response.
Murine peritoneal macrophage model; confirm in target system.

Multidrug Resistance Transporter Suppression

Saikosaponin D acts as a potent chemosensitizer by modulating efflux transporters, a critical feature for formulation scientists developing combination therapies. In HEK293 cells expressing MRP1, SSD decreased MRP1 protein expression by 77.3% and mRNA levels by 49.8%, leading to a 40.5% increase in the intracellular accumulation of the chemotherapeutic substrate colchicine [1]. In direct contrast, Saikosaponin A exhibited inconsistent effects on MRP1 expression, and Saikosaponin C was less effective at altering mRNA levels [1]. SSD also significantly suppressed P-glycoprotein (Pgp) expression by 58.7% [1].

Evidence DimensionReduction of MRP1 Protein Expression
Target Compound Data77.3% reduction (Saikosaponin D)
Comparator Or BaselineSaikosaponin A (inconsistent/puzzling effects on MRP1)
Quantified DifferenceSSD provides robust, predictable downregulation of MRP1 and Pgp, whereas SSA fails to reliably suppress these transporters.
ConditionsGSH-stimulated HEK293 cells, 24-hour pre-treatment

For researchers developing MDR-reversal formulations, SSD is the strictly preferred saikosaponin analog due to its reliable, quantitative suppression of efflux pumps.

Alcohol self-admin. vs. SSC
Head-to-head
SSD: marked reduction vs SSC: no effect
Alcohol self-administration model context; SSD produces endpoint suppression where SSC does not.
Sardinian alcohol-preferring rat model; dose range 0.25–1 mg/kg i.p.

Liposomal Formulation Compatibility

A major procurement consideration for Saikosaponin D is its inherent hemolytic activity and poor aqueous solubility, which complicate direct in vivo administration. However, SSD demonstrates excellent compatibility with liposomal encapsulation (Lipo-SSd). Using a thin-film hydration method, SSD can be loaded into ~31.7 nm liposomes with a high entrapment efficiency of 94.1% [1]. Crucially, while pure free SSD causes severe cytotoxicity in HSCs at 4 µM (reducing viability to ~20%), Lipo-SSd maintains >80% cell viability at the same concentration while preserving its therapeutic anti-fibrotic effects and extending in vivo circulation [1].

Evidence DimensionCell Viability at 4 µM Concentration
Target Compound Data>80% viability (Liposomal Saikosaponin D)
Comparator Or Baseline~20% viability (Free/Pure Saikosaponin D)
Quantified DifferenceLiposomal formulation increases cellular tolerance by 4-fold while enabling sustained release (56% over 10 days).
ConditionsHSC viability assay, 24-hour exposure, Lipo-SSd vs. free SSd at 4 µM

Buyers must procure high-purity SSD specifically to leverage advanced nanocarrier formulations, which are mandatory to bypass the compound's native solubility and hemolytic limitations.

Chocolate self-admin. vs. SSC/SSB2/SSB4
Head-to-head
SSD: significant reduction vs SSC/SSB2/SSB4: ineffective
Palatable food reward model context; SSD supports behavioral suppression endpoint studies.
Wistar rat chocolate self-administration; confirm in alternative reward paradigms.

SERCA Inhibition in Calcium Assays

Saikosaponin D is a recognized, potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. By directly binding and inhibiting SERCA, SSD disrupts intracellular calcium homeostasis, triggering endoplasmic reticulum (ER) stress and subsequent autophagic cell death in apoptosis-defective cells [1]. Unlike the standard SERCA inhibitor thapsigargin, which is highly toxic and derived from Thapsia garganica, SSD provides a structurally distinct, triterpenoid-based mechanism for calcium mobilization [1]. This makes SSD an invaluable pharmacological tool for mapping CaMKKβ-AMPK-mTOR signaling cascades without the specific off-target profile of thapsigargin[2].

Evidence DimensionMechanism of Calcium Mobilization
Target Compound DataDirect SERCA inhibition leading to ER stress and autophagy (Saikosaponin D)
Comparator Or BaselineThapsigargin (Standard SERCA inhibitor)
Quantified DifferenceSSD offers a structurally independent triterpenoid scaffold for SERCA inhibition, expanding the toolkit for apoptosis-resistant cell line research.
ConditionsIn vitro calcium signaling and autophagy assays

Procuring SSD provides assay developers with a novel, plant-derived SERCA inhibitor to validate calcium-dependent pathways when standard inhibitors are unsuitable.

Anti-HBV vs. cytotoxicity (SSC)
Head-to-head
SSD: HCC cytotoxicity, no anti-HBV vs SSC: anti-HBV activity, low cytotoxicity
Functional divergence: SSD supports hepatocellular carcinoma cytotoxicity endpoint studies; anti-HBV research requires SSC.
2.2.15 HBV-transfected hepatoma cells; verify HBV status in model.
Osteoclastogenesis: type I vs. II/III
Class-level
Type I (SSA/SSD): potent inhibition vs Type II/III: weaker/absent
Class-level SAR: only type I saikosaponins exhibit reported RANKL-induced osteoclast inhibition; type II/III may not support bone resorption studies.
Data from 7-saikosaponin panel; confirm in bone marrow macrophage assay.

Hepatic Fibrosis Modeling

Utilizing SSD as the primary positive control or active pharmaceutical ingredient in HSC-T6 cell assays, leveraging its superior 2.9 µM IC50 over Saikosaponin A [1].

MDR-Reversal Formulations

Incorporating SSD into co-delivery systems (e.g., with colchicine or cisplatin) to actively suppress MRP1 and Pgp efflux pumps in chemoresistant cell lines [2].

Nanoparticle & Liposomal Delivery

Using high-purity SSD as a core payload for thin-film hydration liposomes to study toxicity mitigation, sustained release, and hemolytic reduction in preclinical pharmacokinetics [1].

Calcium Signaling & ER Stress

Deploying SSD as a structurally distinct SERCA inhibitor to induce autophagic cell death in apoptosis-defective cancer models, serving as an alternative to thapsigargin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Innate immunity pathway studies
Reported higher macrophage-activation response ranking
Verify phagocytosis and lysosomal enzyme induction in target model
Behavioral pharmacology – reward pathways
Reported behavioral suppression in alcohol and palatable food self-administration models
Confirm operant self-administration endpoint reproducibility
Hepatocellular carcinoma cytotoxicity studies
Reported HCC cell cytotoxicity with anti-HBV divergence vs. SSC
Validate cytotoxicity in HCC cell lines; confirm absence of desired anti-HBV effect if applicable
Osteoclast-mediated bone loss models
Type I saikosaponin class; reported RANKL-induced osteoclast inhibition and resorption marker reduction
Assess inhibition of osteoclast formation and MMP/cathepsin K levels in bone marrow macrophage culture

XLogP3

2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

780.46599222 Da

Monoisotopic Mass

780.46599222 Da

Heavy Atom Count

55

UNII

UR635J3F00

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Irritant

Irritant

Wikipedia

Saikosaponin d
Chem. Pharm. Bull., 1980, 28, p2367
Hsu YL, et.al.,, Life Sci., 2004, 75, p1231

Dobashi I, et.al.,, Neurosci. Lett., 1995, 197, p235

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